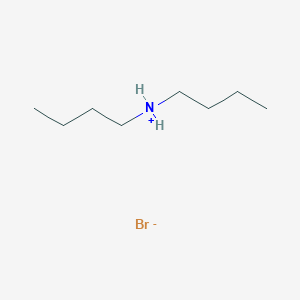

Dibutylammonium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10435-44-6 |

|---|---|

Molecular Formula |

C8H20BrN |

Molecular Weight |

210.16 g/mol |

IUPAC Name |

N-butylbutan-1-amine;hydrobromide |

InChI |

InChI=1S/C8H19N.BrH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChI Key |

YCGYSDWVARRPFG-UHFFFAOYSA-N |

SMILES |

CCCC[NH2+]CCCC.[Br-] |

Canonical SMILES |

CCCCNCCCC.Br |

Synonyms |

dibutylammonium bromide |

Origin of Product |

United States |

Acid Base Neutralization

One of the most direct routes to forming dibutylammonium bromide is the neutralization reaction between dibutylamine (B89481), an organic base, and hydrobromic acid, a strong inorganic acid. libretexts.org

Mechanism: This reaction proceeds via a classic Brønsted-Lowry acid-base proton transfer. savemyexams.com Dibutylamine possesses a lone pair of electrons on its nitrogen atom, rendering it a Lewis base and a proton acceptor. Hydrobromic acid readily dissociates in solution to provide a proton (H⁺). The nucleophilic nitrogen atom of dibutylamine attacks the electrophilic proton, forming a new nitrogen-hydrogen covalent bond. The bromide ion (Br⁻) remains as the counter-ion, resulting in the formation of the this compound salt. libretexts.orgpressbooks.pub This reaction is generally rapid and exothermic. masterorganicchemistry.com

Nucleophilic Substitution Quaternization

Dibutylammonium bromide can also be synthesized via a nucleophilic substitution reaction, where dibutylamine (B89481) acts as the nucleophile. A common substrate for this reaction is an alkyl halide such as bromobutane.

Mechanism: This transformation typically follows an Sₙ2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukvernier.comvaia.com The lone pair of electrons on the nitrogen atom of dibutylamine attacks the partially positive (δ+) carbon atom attached to the bromine in bromobutane. This attack occurs from the backside relative to the leaving group. In a single, concerted step, the nitrogen-carbon bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion. odinity.com If an excess of the amine is used, it can also act as a base in a subsequent step to deprotonate the initially formed ammonium (B1175870) salt, though for the synthesis of the secondary ammonium salt itself, controlling stoichiometry is key. The use of a solvent like acetonitrile (B52724) is common, and the reaction is often conducted under reflux to increase the reaction rate. nih.gov

The reaction can be represented as: (CH₃CH₂CH₂CH₂)₂NH + CH₃CH₂CH₂CH₂Br → [(CH₃CH₂CH₂CH₂)₃NH]⁺Br⁻ (Tributylthis compound)

It is important to note that reacting a secondary amine like dibutylamine with an alkyl halide can lead to the formation of a tertiary amine, and subsequently a quaternary ammonium salt, if the reaction is not carefully controlled. chemguide.co.uk To specifically synthesize this compound, the acid-base neutralization is the more direct method. However, the reaction of dibutylamine with bromobutane illustrates the nucleophilic character of the amine.

Salt Metathesis

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods form the cornerstone of structural analysis for this compound, providing detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments of the butyl chains and the ammonium (B1175870) proton are observed. For instance, in a study involving the synthesis of related dialkylammonium salts, the proton NMR spectrum of a diallyldibutylammonium compound, formed from a reaction involving dibutylamine, showed characteristic signals for the butyl groups, including a triplet for the terminal methyl (CH₃) protons around 0.99 ppm and multiplets for the methylene (B1212753) (CH₂) groups at various chemical shifts. rsc.org The protons closer to the nitrogen atom are typically shifted further downfield due to the electron-withdrawing effect of the positively charged nitrogen.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The spectrum of a diallyldibutylammonium salt displayed distinct peaks for the different carbon atoms in the butyl chains, with chemical shifts observed at approximately 13.6, 19.7, 23.8, and 58.6 ppm. rsc.org The purity of synthesized this compound can also be verified using NMR spectroscopy, which can detect the presence of impurities. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Dibutylammonium-Containing Compounds

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | -CH₃ | ~0.99 |

| ¹H | -CH₂- | ~1.32-1.59 |

| ¹H | -CH₂-N⁺- | ~3.14 |

| ¹³C | -CH₃ | ~13.6 |

| ¹³C | -CH₂- | ~19.7, 23.8 |

| ¹³C | -N⁺-CH₂- | ~58.6 |

| Note: Data are representative and can vary based on solvent and specific compound structure. The data presented is for a related diallyldibutylammonium compound. rsc.org |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FTIR spectrum of this compound exhibits several characteristic absorption bands. A prominent broad band is typically observed in the region of 3430 cm⁻¹, which is attributed to the N-H stretching vibrations of the secondary ammonium group. rsc.org The presence of C-N absorption bands is often noted near 1628 cm⁻¹. rsc.org Additionally, the spectrum shows strong absorptions corresponding to the C-H stretching of the butyl chains, typically around 2960 cm⁻¹, 2935 cm⁻¹, and 2873 cm⁻¹. rsc.org Other notable peaks include those for CH₂ and CH₃ bending vibrations around 1460 cm⁻¹. rsc.orgarabjchem.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3430 | N-H stretching | rsc.org |

| ~2960, 2935, 2873 | C-H stretching | rsc.org |

| ~1628 | C-N absorption | rsc.org |

| ~1460 | CH₂/CH₃ bending | rsc.orgarabjchem.org |

Mass Spectrometry for Reaction Monitoring and Elucidation of By-products

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for monitoring chemical reactions and identifying by-products and intermediates in the synthesis and decomposition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound. ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the detection of the intact dibutylammonium cation.

In mechanistic studies, ESI-MS can be used to follow the progress of a reaction by monitoring the appearance of the product ion and the disappearance of reactant ions. For example, in the synthesis of related quaternary ammonium salts, ESI-MS was used to confirm the formation of the desired product by detecting its corresponding molecular ion. rsc.org The high sensitivity of ESI-MS also allows for the detection of low-concentration species, which is crucial for understanding reaction mechanisms. It has been employed to study the interactions between various molecules, demonstrating its utility in exploring complex chemical systems. nih.gov

The ability of mass spectrometry to identify species based on their mass-to-charge ratio makes it a powerful tool for identifying reaction intermediates and understanding decomposition pathways. During the synthesis of this compound, which can be formed from the reaction of dibutylamine with a bromine source, side reactions can occur. For example, in related reactions involving the alkylation of amines, the formation of by-products can be monitored. rsc.org

In studies of ring-closing metathesis reactions where this compound was a by-product, mass spectrometry was employed to analyze the reaction mixture. rsc.org While direct detection of certain reactive intermediates can be challenging due to their short lifetimes, the analysis of stable by-products can provide significant insight into the competing reaction pathways. researchgate.net For instance, if a reaction is heated, thermal degradation can occur, and mass spectrometry can help identify the resulting decomposition products.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. In the analysis of related ammonium salts, reversed-phase HPLC has been effectively used to separate the main compound from its impurities and starting materials. nih.gov The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the relative concentrations of reactants and products.

Thin Layer Chromatography (TLC) is another valuable chromatographic method that offers a simpler and faster way to monitor reaction progress. For instance, during the synthesis of related ammonium bromides, TLC can be used to qualitatively track the conversion of the starting amine to the final ammonium salt product. mdpi.com The purity of the final product can also be initially assessed using TLC before more quantitative methods like HPLC are employed. Furthermore, ion chromatography has been considered for the analysis of bromide-containing compounds, although it can be influenced by the presence of other bromide ions in the sample. google.com

Dibutylammonium Bromide in the Rational Design and Application of Ionic Liquid Systems

Dibutylammonium Bromide as a Cationic Building Block for Ionic Liquids

This compound serves as a fundamental component in the construction of protic ionic liquids (PILs). PILs are distinguished by the presence of a transferable proton, which is a key feature influencing their chemical and physical properties. nih.govnih.gov The dibutylammonium cation, derived from the protonation of dibutylamine (B89481), provides a versatile scaffold that can be paired with a wide array of anions to create ionic liquids with tailored characteristics. The synthesis of these materials is often straightforward, relying on acid-base neutralization reactions, which allows for a high degree of tunability. nih.govnih.gov This adaptability makes dibutylammonium-based systems valuable for exploring structure-property relationships in the broader field of ionic liquids.

Synthesis of Dibutylammonium-Based Ionic Liquids with Varied Anionic Counterparts

The synthesis of protic ionic liquids (PILs) based on the dibutylammonium cation is typically achieved through a direct proton transfer reaction between a Brønsted base and a Brønsted acid. nih.gov In the case of creating dibutylammonium carboxylates, for instance, the synthesis involves the dropwise addition of a linear carboxylic acid to dibutylamine under constant stirring, often in a nitrogen atmosphere to prevent moisture contamination. nih.gov This simple and efficient neutralization reaction is highly versatile, allowing for the creation of a diverse range of ionic liquids by simply changing the acidic precursor.

This method can be generalized to synthesize various dibutylammonium-based ILs by reacting dibutylamine with different Brønsted acids. For example, reacting dibutylamine with acetic acid, propanoic acid, or butanoic acid yields the corresponding dibutylammonium acetate (B1210297) ([DBA][Ac]), dibutylammonium propanoate ([DBA][Pr]), and dibutylammonium butanoate ([DBA][Bu]), respectively. nih.gov The reaction is typically continued for a short period after the addition of the acid to ensure the reaction goes to completion. nih.gov The resulting ionic liquids are then stored in conditions that minimize photochemical reactions and moisture absorption. nih.gov This synthetic pathway's simplicity facilitates the systematic variation of the anionic counterpart, enabling detailed studies into how the anion's structure influences the final properties of the ionic liquid. nih.gov

| Cation Precursor | Anion Precursor (Acid) | Resulting Ionic Liquid |

| Dibutylamine | Acetic Acid | Dibutylammonium Acetate [DBA][Ac] |

| Dibutylamine | Propanoic Acid | Dibutylammonium Propanoate [DBA][Pr] |

| Dibutylamine | Butanoic Acid | Dibutylammonium Butanoate [DBA][Bu] |

Impact of Cationic Architecture on the Behavior of Ionic Liquid Systems

The architecture of the cation is a critical determinant of the physicochemical properties of an ionic liquid. In ammonium-based ILs, factors such as the length and branching of the alkyl chains significantly influence properties like viscosity, density, and thermal stability. researchgate.netfrontiersin.org For cations with linear alkyl chains, an increase in chain length generally leads to an increase in viscosity due to enhanced van der Waals interactions. researchgate.net Conversely, densities tend to decrease with longer alkyl chains as the molecular volume increases. researchgate.net

Strategies for Modulating the Performance of Dibutylammonium-Based Ionic Liquids

The performance characteristics of ionic liquids derived from this compound can be systematically tuned through strategic chemical modifications. The "designer" nature of ionic liquids allows for their properties to be tailored for specific applications by altering either the cationic or anionic components. researchgate.net Key strategies include anion exchange and modifications to the alkyl chains on the cation, both of which can profoundly impact the resulting material's physical and chemical behavior.

Influence of Anion Exchange and Alkyl Chain Variations on Ionic Liquid Characteristics

The properties of dibutylammonium-based ionic liquids can be precisely controlled by modifying the anion and the cation's alkyl chains. Anion exchange is a powerful tool for tuning IL properties. rsc.org The size, shape, and charge distribution of the anion significantly affect the intermolecular forces within the liquid, thereby influencing its macroscopic characteristics. rsc.org For instance, in tetrabutylammonium-based compounds, changing the anion from bromide to trifluoromethanesulfonate (B1224126) or bis(trifluoromethanesulfonyl)imide drastically increases thermal stability and alters vapor pressure. mdpi.com The anion's nature dictates the strength of the cation-anion interaction, which is a primary factor controlling the IL's physical state and properties. rsc.orgmdpi.com

Similarly, varying the alkyl chain length on the ammonium (B1175870) cation provides another lever for property modulation. Generally, increasing the alkyl chain length in a homologous series of ionic liquids leads to a decrease in density and an increase in viscosity. nih.govresearchgate.net This trend is attributed to the combination of increasing molecular volume and stronger van der Waals forces between the longer alkyl chains. researchgate.netrsc.org For example, in a series of dibutylammonium carboxylate ILs, increasing the anion's alkyl chain from acetate to propanoate and butanoate leads to a decrease in the density, speed of sound, and conductivity of their aqueous solutions. nih.gov These structural modifications allow for the rational design of ionic liquids with a desired set of characteristics.

Effect of Anion and Cation Structure on Ionic Liquid Properties

| Ionic Liquid Series | Structural Variation | Effect on Density | Effect on Viscosity | Effect on Thermal Stability |

|---|---|---|---|---|

| 1-alkyl-3-methylimidazolium cations | Increasing alkyl chain length | Decrease researchgate.net | Increase researchgate.net | Varies |

| Dibutylammonium carboxylates | Increasing anion alkyl chain length | Decrease nih.gov | Not specified | Not specified |

Investigations into Solution Behavior of Dibutylammonium-Based Ionic Liquids in Binary Mixtures

The behavior of ionic liquids in binary mixtures with conventional organic solvents is a critical area of study, as these mixtures can exhibit unique properties not present in the pure components. nih.govznaturforsch.com When dibutylammonium-based ionic liquids are mixed with water, for example, properties such as density, conductivity, and the speed of sound show non-ideal behavior as a function of concentration. nih.goviaea.org

Studies on Intermolecular Interactions and Supramolecular Assembly in Dibutylammonium-Based Ionic Liquid Environments

The macroscopic properties of dibutylammonium-based ionic liquids are fundamentally governed by the network of intermolecular interactions at the molecular level. researchwithrutgers.comnih.gov These interactions, which include strong coulombic forces between the ions, weaker hydrogen bonds, and van der Waals forces, dictate how the ions arrange themselves in space. orientaljphysicalsciences.org In protic ionic liquids like those derived from dibutylammonium, hydrogen bonding involving the acidic proton on the ammonium cation is particularly significant. rsc.org

These varied interactions can lead to the formation of organized, non-covalent structures known as supramolecular assemblies. nih.gov Research has shown that ionic liquids can self-assemble into complex structures, such as alternating ionic and nonpolar alkyl layers, creating nanoscale heterogeneity within the bulk liquid. researchgate.net This structural organization is not random; for instance, spatial distribution functions for protic ammonium carboxylate ILs show that the anion is preferentially located near the acidic hydrogen atoms of the ammonium cation. rsc.org Such supramolecular ordering has profound implications for the material's properties, influencing everything from viscosity and density to charge transport. orientaljphysicalsciences.orgresearchgate.net The formation of these assemblies demonstrates that the behavior of ionic liquids is a result of a complex interplay between different types of weak intermolecular forces. orientaljphysicalsciences.org

Applications of Dibutylammonium Bromide Derivatives in Advanced Materials Science

Perovskite Solar Cells and Next-Generation Optoelectronic Devices

The incorporation of dibutylammonium bromide derivatives, such as n-butylammonium bromide (BABr), has been a significant strategy in overcoming the instability and performance limitations of traditional three-dimensional (3D) perovskite solar cells. These large organic cations facilitate the formation of two-dimensional (2D) and quasi-2D perovskite structures, which exhibit enhanced properties.

Integration as an Organic Cation in Two-Dimensional (2D) and Quasi-2D Perovskite Architectures

The introduction of large organic cations like n-butylammonium bromide into the perovskite structure leads to the formation of 2D/3D perovskite heterostructures. osti.govescholarship.orgnih.govresearchgate.netescholarship.orgescholarship.org These architectures are created by treating the surface of a 3D perovskite film with a solution containing the bulky ammonium (B1175870) salt. osti.govescholarship.orgnih.govresearchgate.netescholarship.orgescholarship.org The large organic cation acts as a spacer between the inorganic lead-halide octahedral layers, resulting in a Ruddlesden-Popper or Dion-Jacobson phase. This integration can create a thin 2D perovskite layer on top of the 3D bulk perovskite, forming a protective and passivating cap. escholarship.orgescholarship.org

The general formula for these quasi-2D perovskites is L2An-1BnX3n+1, where L is a large organic cation like butylammonium (B8472290), A is a small monovalent cation (e.g., methylammonium (B1206745) or formamidinium), B is a divalent metal cation (e.g., lead), and X is a halide anion. researchgate.net By controlling the stoichiometry and reaction conditions, the number of inorganic layers (n) between the organic spacer layers can be tuned, allowing for precise control over the material's optoelectronic properties. researchgate.net The use of ternary organic cations, including derivatives of ammonium bromide, has been explored to create quasi-2D perovskite films with a narrow phase distribution, which is beneficial for applications in light-emitting diodes (LEDs). researchgate.net

Elucidating the Influence on Charge Transport and Photovoltaic Conversion Efficiency

The presence of the bulky organic cation can also influence the crystal orientation and morphology of the perovskite film, which in turn affects charge mobility. scispace.com While the larger organic spacers in 2D perovskites can sometimes hinder charge transport perpendicular to the layers, the formation of a quasi-2D structure with a gradient of 'n' values can create an energy cascade that facilitates efficient charge extraction. nih.gov The bromide ions from the salt can also be incorporated into the perovskite lattice, which can tune the bandgap and improve charge carrier dynamics. bath.ac.uknih.govresearchgate.net Research has shown that the use of specific ammonium bromides can lead to a significant increase in PCE. For instance, the modification of perovskite solar cells with benzyldodecyldimethylammonium bromide resulted in a champion efficiency of 22.08%. researchgate.net

Table 1: Impact of this compound Derivatives on Perovskite Solar Cell Performance

| Derivative | Role | Impact on PCE | Impact on Voc | Reference |

| n-Butylammonium bromide (BABr) | Surface treatment for 2D/3D heterostructure formation | Enhances overall performance | Increases by reducing non-radiative recombination | escholarship.orgresearchgate.net |

| Benzyldodecyldimethylammonium bromide (BDDAB) | Surface passivation | Achieved a champion efficiency of 22.08% | Not specified | researchgate.net |

| Dodecylammonium bromide | Post-treatment of 3D perovskite | Resulted in a PCE of 21.81% | Not specified | globethesis.com |

Strategies for Defect Passivation and Enhanced Environmental Stability in Perovskite Films

One of the most critical advantages of using this compound derivatives is the significant improvement in the environmental stability of perovskite films. The hydrophobic nature of the long alkyl chains in the butylammonium cation acts as a barrier against moisture, which is a primary cause of perovskite degradation. researchgate.netbohrium.com The formation of a 2D capping layer effectively protects the underlying 3D perovskite from humidity. escholarship.orgescholarship.org

Furthermore, the components of the ammonium salt play a crucial role in defect passivation. The ammonium head group can passivate undercoordinated lead ions, while the bromide anion can fill halide vacancies at the surface and grain boundaries of the perovskite film. scispace.comresearchgate.netresearchgate.net This dual passivation mechanism reduces trap-state density, suppresses ion migration, and enhances the charge carrier lifetime. scispace.comglobethesis.com Studies have shown that devices treated with quaternary ammonium bromides can retain a high percentage of their initial efficiency even after prolonged exposure to high humidity. researchgate.net For example, devices modified with benzyldodecyldimethylammonium bromide retained 93.29% of their initial efficiency after 500 hours at 80% relative humidity. researchgate.net The incorporation of bromide is also known to intrinsically improve the stability of the perovskite lattice. bath.ac.uk

Polymer Chemistry and Engineered Polymeric Systems

This compound, as an ionic liquid, presents interesting opportunities in the field of polymer chemistry. Ionic liquids are increasingly being utilized as solvents, catalysts, and templates in the synthesis of advanced polymeric materials.

Synthesis of Ionic Liquid-Polymer Hybrid Materials and Composites

Ionic liquids like this compound can be incorporated into polymer matrices to create hybrid materials and composites with tailored properties. mdpi.commdpi.com These materials can be synthesized through the in-situ polymerization of monomers in the presence of the ionic liquid, which can act as a porogen, leading to the formation of porous polymer networks. liverpool.ac.uk The ionic liquid can be physically entrapped within the polymer matrix or can interact with the polymer chains through electrostatic interactions. liverpool.ac.ukresearchgate.net

The resulting composites can exhibit enhanced thermal stability, ionic conductivity, and specific mechanical properties. mdpi.commurraystate.edu For example, the presence of an ionic liquid can improve the dispersion of nanofillers, such as silica (B1680970) or carbon nanotubes, within a polymer matrix, leading to high-performance composites. mdpi.com Poly(ionic liquid)s, which are polymers with an ionic liquid moiety in each repeating unit, can be synthesized from vinyl-substituted ionic liquid monomers. nih.govrsc.org These materials are finding applications as solid electrolytes, gas separation membranes, and in protein recognition. mdpi.comnih.govrsc.org The synthesis of bromide-based ionic liquids, including those with ammonium cations, is a well-established process. researchgate.net

Utilization in Ring-Opening Polymerization and Other Polymerization Initiations

While specific examples detailing the use of this compound as an initiator for ring-opening polymerization (ROP) are not prevalent in the provided context, the principles of ionic liquid-mediated polymerization can be applied. In ROP, an initiator is required to open the cyclic monomer and start the polymerization chain. rsc.orgmdpi.comnih.gov Certain ionic liquids or their components can act as catalysts or initiators for such reactions.

In the broader context of polymerization, ionic liquids can influence the reaction kinetics and the properties of the resulting polymer. For instance, in radical polymerization, the choice of solvent and additives can affect the rate of polymerization and the molecular weight of the polymer. mdpi.come3s-conferences.org The unique environment provided by an ionic liquid can lead to different polymer microstructures compared to conventional solvents. For example, the cyclolinear polymerization of diallyl monomers in the presence of specific bromide salts has been shown to yield high molecular weight polymers by suppressing chain transfer reactions. e3s-conferences.org The field of organocatalysis, which sometimes employs ionic species, has demonstrated the ability to bridge different polymerization mechanisms, such as anionic addition and ring-opening polymerization, to create well-defined block copolymers. rsc.org

Development of Functional Polymeric Systems for Biomedical Applications

The incorporation of quaternary ammonium moieties, such as those derived from this compound, into polymeric structures has emerged as a promising strategy for the creation of advanced functional biomaterials. nih.gov These materials are finding applications in diverse biomedical fields, including drug delivery, tissue engineering, and as antimicrobial agents. mdpi.comrsc.org The permanent positive charge of the quaternary ammonium group is a key feature that imparts unique biological properties to these polymers. mdpi.com

One of the primary areas of investigation is the development of antimicrobial polymers. nih.gov Polymeric materials functionalized with quaternary ammonium salts (QAS) exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. nih.gov The mechanism of action is primarily attributed to the electrostatic interaction between the positively charged polymer and the negatively charged microbial cell membranes, leading to membrane disruption and cell death. rsc.org This contact-based killing mechanism is advantageous as it can reduce the likelihood of developing microbial resistance compared to traditional antibiotics. nih.gov

In the realm of drug delivery, polymers containing this compound derivatives can be designed as nanocarriers for therapeutic agents. mdpi.com The cationic nature of these polymers facilitates the complexation and encapsulation of negatively charged drugs or genetic material such as DNA and siRNA. mdpi.com This interaction not only protects the payload from degradation but also enhances its cellular uptake through endocytosis, driven by the electrostatic attraction to the anionic cell surface. Furthermore, these polymeric systems can be engineered to be stimuli-responsive, releasing their cargo in response to specific physiological triggers like pH or temperature changes.

Tissue engineering also benefits from the unique properties of these functional polymers. mdpi.com Scaffolds fabricated from QAS-functionalized polymers can provide a supportive matrix for cell adhesion, proliferation, and differentiation. Moreover, the inherent antimicrobial properties of these scaffolds can help prevent infections at the implantation site, a critical factor for successful tissue regeneration. nih.gov

The versatility of synthetic polymer chemistry allows for the precise control over the architecture and functionality of these materials. nih.gov Techniques such as controlled radical polymerization enable the synthesis of polymers with well-defined molecular weights, compositions, and architectures, allowing for the fine-tuning of their biological and physicochemical properties to meet the specific demands of a given biomedical application. nih.gov

Research on Kinetic Hydrate (B1144303) Inhibition Mechanisms in Hydrocarbon Systems

Gas hydrates, crystalline ice-like solids formed from water and natural gas at high pressure and low temperature, pose a significant flow assurance challenge in hydrocarbon production pipelines. semanticscholar.orgresearchgate.net The formation of hydrate plugs can lead to blockages, causing production downtime and safety hazards. semanticscholar.org Kinetic hydrate inhibitors (KHIs) are low-dosage chemical additives designed to delay the nucleation and/or inhibit the growth of hydrate crystals, rather than altering the thermodynamic conditions of hydrate formation. mdpi.comnih.gov Quaternary ammonium salts, including derivatives of this compound, have been identified as effective KHIs. alfa-chemistry.com

The mechanism by which quaternary ammonium salts inhibit hydrate formation is multifaceted. alfa-chemistry.com It is believed that the cationic headgroup and the alkyl chains of the molecule play distinct and crucial roles. The positively charged nitrogen atom of the dibutylammonium cation can interact with the water molecules, disrupting the hydrogen-bonded network that is a prerequisite for hydrate crystal formation. alfa-chemistry.com This interference with the water structure perturbs the initial nucleation process. mdpi.com

Furthermore, the hydrophobic butyl chains of the dibutylammonium cation are thought to adsorb onto the surface of nascent hydrate crystals. researchgate.net This adsorption prevents or slows down the further addition of water and gas molecules to the crystal lattice, thereby inhibiting its growth. mdpi.com The presence of these alkyl groups on the hydrate surface effectively "poisons" the growth sites. This mechanism is often referred to as a "lock-and-key" model, where the inhibitor molecule fits into and blocks the active sites for crystal growth. bohrium.com

The effectiveness of quaternary ammonium salts as KHIs is influenced by the structure of the cation, particularly the length of the alkyl chains. semanticscholar.org Studies have shown that there is an optimal alkyl chain length for maximum inhibition performance. The butyl groups in this compound provide a balance between hydrophobicity, which is necessary for adsorption onto the hydrate surface, and water solubility, which is required for the inhibitor to be dispersed in the aqueous phase where hydrate formation occurs.

It has also been proposed that some quaternary ammonium salts can act as dual-function inhibitors, exhibiting both kinetic inhibition and anti-agglomeration properties. researchgate.netmdpi.com As anti-agglomerants, they prevent the small hydrate crystals that do form from sticking together and forming a larger, flow-blocking plug. researchgate.net The hydrophobic tails of the adsorbed inhibitor molecules create a steric barrier between hydrate particles, promoting their dispersion in the hydrocarbon phase. researchgate.net

| Inhibitor Type | Proposed Mechanism of Action | Key Molecular Features |

| Kinetic Hydrate Inhibitor (KHI) | Delays nucleation and inhibits crystal growth. mdpi.comnih.gov | Cationic headgroup disrupts water structure; alkyl chains adsorb to crystal surface. alfa-chemistry.comresearchgate.net |

| Anti-Agglomerant (AA) | Prevents agglomeration of small hydrate crystals. researchgate.net | Hydrophobic tails create a steric barrier between particles. researchgate.net |

Electrochemical Applications and Electrode Material Development

Fabrication of Advanced Electrode Materials Using Dibutylammonium-Based Ionic Liquids

Ionic liquids (ILs), which are salts with melting points below 100 °C, have garnered significant attention as versatile media for the synthesis and fabrication of advanced electrode materials. mdpi.comnih.gov Dibutylammonium-based ionic liquids, a subclass of quaternary ammonium ILs, offer a unique set of physicochemical properties that are advantageous for electrochemical applications, including wide electrochemical windows, high thermal stability, and negligible vapor pressure. oaepublish.commdpi.com These properties make them suitable for the electrodeposition of a variety of materials, including metals, alloys, and semiconductors, which are often challenging to deposit from traditional aqueous or organic electrolytes. nih.gov

The fabrication of nanostructured electrode materials is a key area where dibutylammonium-based ILs can be particularly effective. mdpi.com The structure of the ionic liquid, with its distinct cationic and anionic components, can act as a template or a stabilizing agent during the electrochemical synthesis, influencing the morphology and crystallite size of the deposited material. diva-portal.org For instance, the dibutylammonium cations can adsorb onto the electrode surface, directing the growth of the deposit and leading to the formation of nanoparticles, nanowires, or porous structures. diva-portal.org These nanostructured electrodes exhibit high surface areas and enhanced electrochemical performance, which are highly desirable for applications in batteries, supercapacitors, and sensors. mdpi.com

In the context of lithium-ion batteries, quaternary ammonium-based ILs are being explored as safer and more stable electrolytes compared to conventional organic carbonate-based systems. oaepublish.comresearchgate.net Furthermore, they can be employed as the solvent system for the electrochemical synthesis of battery electrode materials. nih.gov The use of these ILs can lead to the formation of electrode materials with improved cycling stability and rate capability, as the IL can facilitate the formation of a stable solid-electrolyte interphase (SEI) layer on the electrode surface. oaepublish.com

The choice of the anion in the dibutylammonium-based ionic liquid also plays a critical role in the fabrication process. oaepublish.com Different anions will affect the solubility of the metal precursors, the conductivity of the electrolyte, and the electrochemical window of the system. oaepublish.com By carefully selecting both the dibutylammonium cation and the accompanying anion, it is possible to tailor the properties of the ionic liquid to optimize the synthesis of a specific electrode material with desired characteristics. mdpi.com

| Ionic Liquid Component | Role in Electrode Material Fabrication | Impact on Material Properties |

| Dibutylammonium Cation | Template, stabilizing agent, surface adsorption. diva-portal.org | Influences morphology, crystallite size, and nanostructure. diva-portal.org |

| Anion | Affects precursor solubility, conductivity, electrochemical window. oaepublish.com | Determines the feasibility and efficiency of the electrodeposition process. oaepublish.com |

Investigations into Electrochemical Oxidation Processes and Their Efficiency

The electrochemical oxidation of bromide ions is a process of significant interest in various fields, including organic synthesis and energy storage systems like redox flow batteries. nih.govutexas.edu The presence of quaternary ammonium salts, such as this compound, can have a pronounced effect on the efficiency and mechanism of these oxidation processes. nih.gov The dibutylammonium cation can act as a phase-transfer catalyst or a supporting electrolyte, influencing the kinetics and selectivity of the bromide oxidation reaction. nih.gov

The efficiency of an electrochemical process is often quantified by its Faradaic efficiency (FE), which is the ratio of the charge consumed in forming the desired product to the total charge passed through the cell. nih.gov In the context of bromide oxidation, a high Faradaic efficiency indicates that a large proportion of the electrical energy supplied is being used for the intended reaction, with minimal side reactions such as oxygen evolution. nih.gov Research has shown that by optimizing reaction conditions, such as the electrode material and the composition of the electrolyte containing quaternary ammonium salts, Faradaic efficiencies for bromination reactions can exceed 90%. nih.gov

| Electrochemical Process | Role of this compound | Measures of Efficiency |

| Electrochemical Bromination | Phase-transfer catalyst, increases bromide concentration at the electrode. nih.gov | Faradaic Efficiency (FE), reaction rate. nih.gov |

| Redox Flow Batteries | Lowers charge transfer resistance for the Br⁻/Br₂ redox couple. researchgate.net | Energy efficiency, voltage efficiency. researchgate.net |

Catalytic Roles and Mechanistic Investigations Involving Dibutylammonium Bromide

Organocatalytic Applications of Dibutylammonium Bromide and Related Species

This compound, as a secondary ammonium (B1175870) salt, belongs to a class of compounds that can function as organocatalysts in a variety of organic transformations. While specific studies focusing exclusively on this compound are not extensively documented in the context of multicomponent condensation reactions, the catalytic activity of related quaternary and other ammonium salts provides a strong basis for understanding its potential roles. Ammonium salts are known to participate in reactions such as the Mannich and Knoevenagel condensations, which are foundational multicomponent reactions. wikipedia.orgyoutube.com

In these reactions, the ammonium salt can play a dual role. The acidic proton on the ammonium cation can activate carbonyl compounds, making them more susceptible to nucleophilic attack. Simultaneously, the bromide anion can act as a basic component or influence the ionic strength of the reaction medium. For instance, in a Mannich-type reaction, a secondary amine condenses with a non-enolizable aldehyde (like formaldehyde) and an enolizable carbonyl compound to form a β-aminocarbonyl compound, also known as a Mannich base. youtube.comadichemistry.com The initial step involves the formation of an iminium ion from the amine and formaldehyde (B43269), a process that can be catalyzed by an acidic species like a secondary ammonium ion. adichemistry.com

Quaternary ammonium salts have been effectively employed as phase-transfer catalysts, facilitating reactions between reactants that are soluble in different, immiscible phases. youtube.comyoutube.com This is particularly relevant for multicomponent reactions where starting materials may have different solubility profiles. The lipophilic alkyl chains of the dibutylammonium cation can help transport an anionic reactant from an aqueous phase to an organic phase where the other reactants are present. youtube.comyoutube.com

Furthermore, studies on quaternary ammonium salts have shown their ability to act as co-catalysts in organocatalytic Michael reactions, which are often key steps in multicomponent sequences. rsc.org These salts can interact with and stabilize charged intermediates, such as enolates, through hydrogen bonding and ion-dipole interactions, thereby influencing the stereoselectivity and efficiency of the reaction. unina.it

The application of ammonium salts extends to the complex chemical transformations involved in biomass conversion. Biomass, primarily composed of lignocellulose, requires significant chemical processing to be converted into valuable biofuels and platform chemicals. mdpi.com Ammonium-based compounds have been investigated for their role in the pretreatment and catalytic conversion of biomass.

Ammonium hydroxide, for example, has been shown to be effective in the pretreatment of lignocellulosic biomass by disrupting its complex structure and improving the accessibility of cellulose (B213188) for subsequent enzymatic hydrolysis. patsnap.com While not a direct catalytic role for this compound, this highlights the utility of ammonium compounds in facilitating biomass breakdown.

In the context of pyrolysis, a thermochemical process for biomass conversion, the impregnation of biomass with ammonium salts like ammonium dihydrogen phosphate (B84403) has been shown to significantly influence the product distribution. frontiersin.org The salt can act as a catalyst, promoting the formation of specific valuable products like phenols while suppressing the formation of others. frontiersin.org The decomposition of the ammonium salt at high temperatures can provide a source of acidic or basic species that catalytically alter the reaction pathways. frontiersin.org Although specific research on this compound in this area is limited, its properties as an ammonium salt suggest a potential for similar catalytic activity in the valorization of biomass. mdpi.com

Detailed Mechanistic Studies of Reactions Where this compound Participates or is Formed

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, catalyzed by ruthenium complexes. wikipedia.orgwikipedia.org A common side reaction in RCM is the isomerization of the double bond in the product, which leads to the formation of undesired by-products. wikipedia.organdersonsprocesssolutions.com This isomerization is often attributed to the formation of ruthenium hydride species, which arise from the decomposition of the primary metathesis catalyst. andersonsprocesssolutions.comorganic-chemistry.org

While there is no direct evidence in the reviewed literature of this compound being involved in by-product formation during RCM, the presence of additives, including salts, can significantly influence the reaction outcome. Additives such as weak acids or benzoquinones have been shown to suppress isomerization by quenching the ruthenium hydride species. organic-chemistry.org It is conceivable that an ammonium bromide salt could influence the catalyst's stability and decomposition pathways. For instance, the bromide ion could potentially coordinate to the ruthenium center, altering its electronic properties and reactivity. Furthermore, the acidic proton of the dibutylammonium ion could affect the acid-base equilibrium in the reaction mixture, which in turn could influence the rate of catalyst decomposition and the formation of the isomerizing ruthenium hydride species.

Studies have shown that the decomposition of the Grubbs catalyst can be influenced by various factors, including the presence of bases, which can deprotonate and decompose the active catalyst. andersonsprocesssolutions.commdpi.com The weakly acidic nature of this compound could potentially mitigate base-induced decomposition pathways. Conversely, if this compound were to be formed in situ from dibutylamine (B89481) and a source of HBr, the presence of the free amine could have a detrimental effect on the catalyst's stability.

The table below summarizes common by-products and proposed mechanisms in ring-closing metathesis.

| By-product Type | Proposed Formation Mechanism | Key Intermediates/Species | Reference |

|---|---|---|---|

| Isomerized Product (double bond migration) | Catalyst decomposition to form ruthenium hydride species which catalyze olefin isomerization. | Ruthenium hydrides | wikipedia.organdersonsprocesssolutions.com |

| Products with mass increments of CH2 | Isomerization of terminal alkenes to internal alkenes followed by metathesis. | Internal alkenes | chemrxiv.org |

| Catalyst decomposition products | Various pathways including bimolecular decomposition and reactions with impurities or solvents. | [ClPCy3]+, [HPCy3]+, imidazolinium salt | chemrxiv.org |

Understanding the kinetics and mechanisms of reactions involving dibutylamine is crucial, as it is the direct precursor to this compound. Such studies provide insight into the conditions under which the ammonium salt might be formed and its potential subsequent catalytic role.

In another study, dibutylamine acetate (B1210297) was found to be an effective catalyst for the condensation of formaldehyde and propionaldehyde (B47417) to produce methacrolein (B123484) (MAL), a Mannich-type reaction. semanticscholar.org The catalytic performance was systematically investigated, and optimal reaction conditions were determined. semanticscholar.org Kinetic experiments indicated that the decomposition of the Mannich base is the rate-limiting step in this reaction. semanticscholar.org The mechanism involves the formation of an iminium ion from dibutylamine and formaldehyde, facilitated by the acetate counter-ion. semanticscholar.org This demonstrates the catalytic role of a dibutylammonium salt in a condensation reaction.

The table below presents kinetic data from the study on methacrolein synthesis catalyzed by dibutylamine acetate.

| Parameter | Value | Reaction Conditions | Reference |

|---|---|---|---|

| Reaction Order | Approximate second-order | Condensation of formaldehyde and propionaldehyde | semanticscholar.org |

| Activation Energy (Ea) | 31.084 kJ/mol | ||

| Pre-exponential Factor (A) | 8.7 × 10^5 (mol/L)^-1 s^-1 |

These studies on dibutylamine and its acetate salt provide a strong foundation for understanding the potential formation and catalytic activity of this compound in similar reaction systems. The interplay between the amine, its corresponding ammonium salt, and other reactants is key to elucidating the detailed reaction mechanisms.

Computational and Theoretical Chemistry Studies on Dibutylammonium Bromide Systems

Application of Density Functional Theory (DFT) for Molecular Structure and Electronic State Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. drexel.edu It is widely applied to determine optimized molecular geometries, electronic states, and other quantum chemical properties with high accuracy. mdpi.com For dibutylammonium bromide, DFT calculations can elucidate the fundamental characteristics of the dibutylammonium cation and its interaction with the bromide anion.

A typical DFT study involves optimizing the ground-state geometry of the molecule, which provides precise information on bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's stability and conformation. Following geometry optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap generally implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net These calculations provide a detailed picture of the electron distribution and the regions of the molecule most likely to participate in chemical reactions. nih.gov

Table 1: Example of DFT-Calculated Structural Parameters for Dibutylammonium Cation This table is illustrative and represents typical outputs from a DFT calculation.

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| C-N | Average length of the Carbon-Nitrogen bond | 1.49 Å |

| C-H | Average length of the Carbon-Hydrogen bond | 1.09 Å |

| N-H | Average length of the Nitrogen-Hydrogen bond | 1.02 Å |

| C-C | Average length of the Carbon-Carbon bond in butyl chains | 1.53 Å |

| Bond Angles | ||

| C-N-C | Angle between the two butyl chains attached to nitrogen | 114.5° |

| H-N-H | Angle between the hydrogens on the ammonium (B1175870) group | 108.5° |

| C-C-C | Average angle within the butyl chains | 112.0° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 7.3 eV |

In Silico Investigations for Predictive Structure-Activity Relationships (e.g., Biological Activity)

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are computational techniques used to predict the biological activity of chemical compounds based on their molecular structures. imedpub.com These approaches are instrumental in drug discovery and toxicology for screening compounds and optimizing their properties. arabjchem.org Quaternary ammonium compounds (QACs), a class to which this compound belongs, are known for their antimicrobial properties, and QSAR models are frequently used to understand and predict their efficacy and toxicity. researchgate.netresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then creating a mathematical model that correlates these descriptors with their experimentally determined biological activity. Descriptors can be categorized as electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP), among others. imedpub.com For QACs, studies have shown that properties like the length of the alkyl chains and topological indices (which describe molecular size and branching) are often key descriptors governing their toxicity to organisms like algae. researchgate.net By developing a robust QSAR model, the antimicrobial or toxic activity of new or untested compounds like this compound can be predicted, guiding the design of safer and more effective molecules.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quaternary Ammonium Compounds This table presents typical descriptors used to build predictive models for biological activity.

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Constitutional | Molecular Weight, Atom Count | Relates to the overall size and mass of the molecule. |

| Topological | Total Connectivity Index (T(Con)), Wiener Index | Describes the branching and connectivity of atoms, influencing how the molecule interacts with biological targets. researchgate.net |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the shape and size of the molecule, which is crucial for binding to receptors or cell membranes. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound, affecting its ability to cross cell membranes. researchgate.net |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Net Atomic Charges | Describes the electronic properties and reactivity of the molecule, which governs electrostatic interactions. imedpub.com |

Computational Modeling of Charge Transport and Electronic Structure in Derived Functional Materials

This compound belongs to the family of large organic alkylammonium halides that are critical components in the formation of 2D and quasi-2D perovskite materials. These materials have garnered significant attention for their use in optoelectronic devices like solar cells and LEDs. Computational modeling plays a vital role in understanding the electronic structure and charge transport properties of these complex systems.

When large cations like dibutylammonium are incorporated into a 3D perovskite structure, they act as spacers, creating layered 2D/3D heterostructures. arabjchem.org This modification can enhance the stability and performance of the device. First-principles computational modeling, often based on DFT, is used to investigate how these organic cations influence the material's properties. These models can calculate key parameters such as the band gap, quasiparticle effective masses, absorption coefficients, and exciton (B1674681) binding energies. Understanding these properties is essential for predicting how efficiently charge carriers (electrons and holes) are generated, transported, and collected within the material, which ultimately determines the device's performance. For instance, computational studies on systems using the related n-butylammonium bromide have shown that the organic cation treatment modifies the chemical and electronic environment at the perovskite surface, which is crucial for reducing non-radiative recombination and improving solar cell efficiency. arabjchem.org

Table 3: Key Electronic and Transport Properties Modeled in Perovskite Materials This table outlines important parameters calculated via computational models to assess material performance for optoelectronic applications.

| Property | Description | Significance |

| Band Gap | The minimum energy required to excite an electron from the valence band to the conduction band. | Determines the optical absorption range of the material, crucial for solar cells and LEDs. |

| Effective Mass | The mass that a charge carrier (electron or hole) seems to have when responding to forces within the crystal lattice. | A lower effective mass generally corresponds to higher charge carrier mobility. |

| Charge Carrier Mobility | The ease with which charge carriers can move through the material under an electric field. | High mobility is essential for efficient charge extraction and high device performance. |

| Exciton Binding Energy | The energy required to separate a bound electron-hole pair (an exciton) into free charge carriers. | A low exciton binding energy is desirable for photovoltaic applications to ensure efficient charge separation. |

| Defect Formation Energy | The energy required to create a point defect (e.g., a vacancy or interstitial) in the crystal lattice. | High formation energy for detrimental defects indicates better material stability and performance. |

Molecular Dynamics Simulations for Understanding Interfacial Structure and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method provides a detailed view of the structure, dynamics, and thermodynamics of complex systems. For compounds like this compound, MD simulations are particularly useful for understanding their behavior at interfaces, such as the boundary between a liquid and a gas or between different liquid phases.

Studies on the closely related compound tetrabutylammonium (B224687) bromide (TBAB) in aqueous solutions demonstrate the utility of this approach. researchgate.netresearchgate.net MD simulations can reveal how the dibutylammonium cations and bromide anions are distributed at an interface. Due to the hydrophobic nature of the butyl chains and the hydrophilic nature of the charged ammonium head, these molecules are surface-active. Simulations can quantify this behavior by generating density profiles, which show the concentration of different species as a function of distance perpendicular to the interface. researchgate.net This allows researchers to understand how the ions arrange themselves and influence the structure of surrounding solvent molecules (e.g., water). Furthermore, MD simulations can be used to calculate macroscopic properties like interfacial tension, which is a measure of the energy of the interface. researchgate.netresearchgate.net This information is critical for applications involving emulsions, foams, and gas hydrate (B1144303) formation, where the behavior of molecules at interfaces is paramount. researchgate.net

Table 4: Typical Outputs from Molecular Dynamics Simulations of Alkylammonium Halides at Interfaces This table summarizes the key information and properties that can be extracted from MD simulation studies.

| Simulation Output | Description | Insights Provided |

| Density Profiles | The concentration of each component (e.g., cation, anion, water) as a function of position relative to the interface. | Reveals the segregation and orientation of ions at the interface and the structuring of the solvent. researchgate.net |

| Radial Distribution Functions (RDFs) | The probability of finding another atom at a certain distance from a reference atom. | Provides detailed information about the local solvation structure and ion pairing in the bulk and at the interface. |

| Interfacial Tension | The work required to increase the surface area of the interface, calculated from the pressure tensor components. | Quantifies the surface activity of the solute and its effect on the interfacial properties. researchgate.net |

| Mean Square Displacement (MSD) | A measure of the average distance a particle travels over time. | Used to calculate diffusion coefficients, providing insight into the dynamic behavior of ions and solvent molecules. |

| Orientational Ordering | The preferred orientation of molecules (e.g., the alkyl chains of the cation) with respect to the interface normal. | Shows how surface-active molecules align at the interface to minimize free energy. |

Conclusions and Future Research Directions in Dibutylammonium Bromide Chemistry

Synthesis and Functional Versatility of Dibutylammonium Bromide and its Derivatives

The synthesis of this compound is typically achieved through a straightforward acid-base reaction. The most common method involves the reaction of dibutylamine (B89481) with a bromide source, such as hydrobromic acid or an alkyl bromide. This reaction is generally high-yielding and results in the formation of the ammonium (B1175870) salt.

The functional versatility of this compound stems from its dual nature as both a salt and a source of a bulky organic cation. Its primary application is in materials science, where it serves as a spacer cation in the formation of two-dimensional (2D) and quasi-2D Ruddlesden-Popper hybrid perovskites. rsc.org In these structures, layers of inorganic metal-halide octahedra are separated by the organic dibutylammonium cations. This architecture offers enhanced environmental stability compared to their 3D counterparts, a critical advantage for applications in optoelectronics. rsc.org The two butyl chains of the cation provide a hydrophobic barrier that helps to protect the inorganic layers from moisture-induced degradation. rsc.orgescholarship.org

Beyond its role in perovskites, this compound exhibits reactivity characteristic of ammonium salts. It can participate in several chemical transformations:

Nucleophilic Substitution: The ammonium group can be involved in reactions with various electrophiles. evitachem.com

Salt Metathesis: It can undergo ion exchange reactions, swapping its bromide anion for other anions like fluoride (B91410) or phosphate (B84403) to form new dibutylammonium salts. evitachem.comnih.gov

Polymerization Initiation: It has been noted for its potential to act as an initiator in certain ring-opening polymerization processes. evitachem.com

Phase Transfer Catalysis: In some applications, it can function as a phase transfer catalyst, facilitating the reaction between reactants in different immiscible phases. evitachem.com

Despite the versatility of the core molecule, the synthesis and application of functionalized this compound derivatives remain a largely unexplored area of research. While the functionalization of other ammonium-based ionic liquids and organic molecules is common, nih.govmdpi.comresearchgate.net specific research into modifying the butyl chains or the amine proton of dibutylammonium to impart new functionalities is not well-documented in current literature.

Table 1: Overview of this compound Synthesis and Versatility

| Feature | Description |

|---|---|

| Primary Synthesis Route | Acid-base reaction of Dibutylamine with a Bromide source (e.g., HBr). |

| Key Application | Organic spacer cation in 2D and quasi-2D hybrid perovskites. |

| Function in Perovskites | Forms hydrophobic barrier, enhances structural and moisture stability. |

| Other Chemical Roles | Nucleophilic reagent, Salt metathesis reactant, Polymerization initiator, Phase transfer catalyst. evitachem.com |

| Derivatives Research | Currently limited to non-existent in published literature. |

Identified Research Challenges and Emerging Opportunities

The application of this compound, particularly in perovskite solar cells, is accompanied by several research challenges that also present significant opportunities for innovation.

Identified Research Challenges:

Structural and Phase Control: A major challenge in using large spacer cations like DBABr is controlling the dimensionality and phase purity of the resulting perovskite films. The formation of mixed-dimensional phases can be difficult to control, impacting the material's electronic properties and the device's performance. mdpi.com

Cation Flexibility and Stability: The flexibility of the butyl chains in the DBABr cation can lead to faster electron-hole recombination and shorter carrier lifetimes compared to perovskites made with more rigid organic spacers. lanl.govlanl.gov These temperature-induced structural fluctuations can diminish the photoluminescence quantum yield, which is crucial for light-emitting applications. lanl.govlanl.gov

Lack of Comparative Data: There is a scarcity of direct comparative studies analyzing the specific advantages and disadvantages of the dibutylammonium cation versus other common spacer cations (e.g., n-butylammonium, tetrabutylammonium (B224687), phenylethylammonium). Understanding how the presence of two butyl chains specifically impacts performance metrics like efficiency, stability, and charge mobility is a key knowledge gap. mdpi.com

Emerging Opportunities:

Tuning Optoelectronic Properties: The structure of the organic cation provides a powerful tool for tuning the optoelectronic properties of 2D perovskites. By systematically studying cations like DBABr, researchers have the opportunity to precisely control band gaps, exciton (B1674681) binding energies, and charge carrier dynamics. researchgate.netresearchgate.net

Development of High-Stability Devices: The enhanced stability offered by 2D perovskites incorporating hydrophobic cations like DBABr is a major opportunity. Further research could lead to perovskite solar cells and LEDs with the long-term operational stability required for commercialization. escholarship.orgresearchgate.netnih.gov

Exploring Novel 2D/3D Heterostructures: Creating heterostructures that combine the stability of 2D perovskites with the superior charge transport of 3D perovskites is a promising research direction. escholarship.orgosti.gov DBABr could be a key component in designing the 2D capping layers that protect the underlying 3D perovskite while facilitating efficient charge extraction. researchgate.netescholarship.org

Functionalized Spacer Cations: Although currently unexplored, the development of functionalized this compound derivatives presents a significant opportunity. Introducing functional groups onto the butyl chains could enable new functionalities, such as enhanced charge transport, covalent anchoring to other device layers, or sensing capabilities.

Table 2: Research Challenges and Opportunities in this compound Chemistry

| Category | Key Points |

|---|---|

| Challenges | Controlling perovskite phase purity and dimensionality. mdpi.com Overcoming poor out-of-plane charge transport. osti.govchemrxiv.org Mitigating non-radiative recombination from cation flexibility. lanl.govlanl.gov Lack of direct comparative studies against other cations. mdpi.com |

| Opportunities | Fine-tuning of optoelectronic properties via cation selection. researchgate.netresearchgate.net Fabricating highly stable and moisture-resistant optoelectronic devices. escholarship.orgnih.gov Designing advanced 2D/3D perovskite heterostructures for enhanced performance. escholarship.orgosti.gov Synthesizing novel functionalized derivatives for tailored applications. |

Prospective Avenues for Interdisciplinary Research and Novel Technological Applications

The unique properties of this compound position it at the intersection of chemistry, materials science, and physics, opening up prospective avenues for future research and novel applications.

Interdisciplinary Research Avenues:

Materials Science and Engineering: The primary interdisciplinary field is the continued development of layered materials. researchgate.net This involves collaboration between chemists synthesizing new spacer cations and materials scientists who fabricate and characterize thin films for devices like solar cells, LEDs, and photodetectors. youtube.com Computational materials science can also play a vital role in predicting how the structure of DBABr influences the stability and electronic properties of perovskite lattices. arxiv.org

Organic Synthesis and Catalysis: While its role as a catalyst is less explored than that of quaternary ammonium salts like tetrabutylammonium bromide, researchgate.net there is potential for DBABr in specialized catalytic systems. Research could explore its use in reactions where the secondary ammonium proton plays a key role in the catalytic cycle.

Supramolecular Chemistry and Crystal Engineering: The ability of ammonium cations to act as templates in the synthesis of complex structures like metal-organic frameworks (MOFs) is an exciting prospect. researchgate.net DBABr could be investigated as a structure-directing agent to create novel porous materials with tailored cavities for applications in gas storage, separation, or catalysis.

Novel Technological Applications:

Advanced Optoelectronics: Beyond conventional solar cells, DBABr could be crucial in developing semi-transparent photovoltaics for building-integrated applications, or in high-performance, stable LEDs with tuned emission colors for next-generation displays and solid-state lighting. The choice of spacer cation is known to influence the emission properties of 2D perovskites. lanl.govlanl.gov

Flexible Electronics: The layered nature of perovskites containing DBABr imparts a degree of mechanical flexibility that is absent in purely inorganic 3D materials. This opens the door to applications in flexible and wearable electronic devices. researchgate.net

Membrane and Separation Technologies: Functionalized ionic liquids and ammonium salts are being explored for applications like carbon dioxide capture. nih.gov While not yet demonstrated, DBABr or its future derivatives could be incorporated into polymer membranes, where their chemical properties could be leveraged for selective gas separation or ion transport.

Templated Synthesis of Nanomaterials: The role of organic cations as templates is not limited to MOFs. They could potentially be used to direct the synthesis of other nanostructured inorganic materials, creating porous metal oxides or other semiconductors with high surface areas for catalytic or sensing applications. nih.gov

The future of this compound chemistry is intrinsically linked to the broader field of advanced materials. While its current applications are concentrated in perovskite optoelectronics, its potential as a versatile chemical building block suggests that new and exciting interdisciplinary applications may yet be discovered.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing dibutylammonium bromide and its derivatives in laboratory settings?

- Methodological Answer : this compound can be synthesized via Brønsted acid-base neutralization reactions. For example, reacting dibutylamine with hydrobromic acid under controlled stoichiometric conditions yields this compound. Post-synthesis purification involves recrystallization using polar aprotic solvents like ethanol or acetone. Characterization typically includes NMR spectroscopy to confirm hydrogen bonding patterns and ionic interactions, alongside elemental analysis to verify stoichiometry .

Q. How can reversed-phase HPLC (RP-HPLC) be optimized for analyzing this compound in complex matrices?

- Methodological Answer : Use a phenyl column with a mobile phase containing dibutylammonium phosphate buffer (pH 2.5) mixed with methanol and tetrahydrofuran (92.8:4.9:2.3). The buffer enhances peak symmetry by ion-pairing with the analyte. Method validation should include tests for linearity (0.1–10 mM), precision (RSD < 2%), and recovery rates (>95%) using spiked samples. Degassing the mobile phase is critical to avoid baseline noise .

Q. What standard techniques are used to characterize the structural and thermal properties of this compound?

- Methodological Answer : Structural confirmation requires X-ray diffraction (XRD) for crystallinity analysis and FTIR spectroscopy to identify N–H stretching (2500–3000 cm⁻¹) and Br⁻ vibrational modes (~600 cm⁻¹). Thermal stability is assessed via thermogravimetric analysis (TGA), which reveals decomposition temperatures (typically >200°C for similar ammonium salts). Differential scanning calorimetry (DSC) can detect phase transitions, such as melting points .

Advanced Research Questions

Q. How can factorial experimental design improve the synthesis and functionalization of dibutylammonium-based ionic liquids (ILs)?

- Methodological Answer : A 2² factorial design can optimize reaction parameters (e.g., temperature: 25–60°C; molar ratio: 1:1–1:1.2) to maximize yield and ionic conductivity. Response surface methodology (RSM) helps identify interactions between variables. For instance, increasing temperature may reduce viscosity but accelerate decomposition, requiring trade-off analysis. Derived properties like isentropic compressibility (from speed-of-sound data) and thermal expansion coefficients (from density measurements) should be modeled using polynomial regression .

Q. How do contradictions in chromatographic retention data for this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies in retention times may stem from buffer pH variations (affecting ion-pairing efficiency) or column aging. To resolve this:

- Standardize buffer preparation (e.g., 0.01 M dibutylammonium phosphate, pH 2.5 ± 0.1).

- Perform column conditioning with 10–20 mobile phase cycles before analysis.

- Validate system suitability using a reference standard (e.g., USP-grade cetyltrimethylammonium bromide, >99% purity) to ensure reproducibility .

Q. What advanced statistical approaches are suitable for analyzing field-scale environmental transport of bromide ions derived from this compound degradation?

- Methodological Answer : Use geostatistical models (e.g., kriging) to interpret spatial variability in bromide mass recovery (CV ~50% at shallow depths). Transient effects from irrigation cycles can be modeled via advection-dispersion equations with time-dependent boundary conditions. Validate with vacuum solution sampler arrays and soil core data (up to 25 m depth) to account for vertical velocity discrepancies (e.g., surface vs. 1.8 m depth velocities differing by ~2×) .

Methodological Considerations Table

| Aspect | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Stoichiometric neutralization, recrystallization | Factorial design, ionic liquid functionalization |

| Characterization | NMR, FTIR, TGA | XRD crystallography, RSM for property modeling |

| Analytical Methods | RP-HPLC with ion-pairing buffers | System suitability testing, column aging studies |

| Data Analysis | Linear regression for validation | Geostatistical modeling, transient flow analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.